tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride typically involves the reaction of tert-butyl acetate with 4-amino-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkylating agents are used under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-amino-1H-pyrazol-1-yl)methylphenylcarbamate
- tert-Butyl 2-(5-amino-1H-pyrazol-3-yl)-1-piperidinecarboxylate
- tert-Butyl 1-methyl-1H-imidazol-4-ylcarbamate
Uniqueness
tert-Butyl2-(4-amino-1H-pyrazol-1-yl)acetatehydrochloride is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H16ClN3O2 |
---|---|
Molecular Weight |
233.69 g/mol |
IUPAC Name |
tert-butyl 2-(4-aminopyrazol-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C9H15N3O2.ClH/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12;/h4-5H,6,10H2,1-3H3;1H |
InChI Key |
KFUZIHMJCYIGET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)N.Cl |
Origin of Product |
United States |
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